molecular formula C18H26N2O3S B3508791 8-METHOXY-NN-BIS(2-METHYLPROPYL)QUINOLINE-5-SULFONAMIDE

8-METHOXY-NN-BIS(2-METHYLPROPYL)QUINOLINE-5-SULFONAMIDE

Cat. No.: B3508791
M. Wt: 350.5 g/mol
InChI Key: VZQBLCHPSTWKPT-UHFFFAOYSA-N
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Description

8-METHOXY-NN-BIS(2-METHYLPROPYL)QUINOLINE-5-SULFONAMIDE is a synthetic organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic compounds known for their wide range of biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of a methoxy group at the 8th position, two isobutyl groups attached to the nitrogen atoms, and a sulfonamide group at the 5th position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-METHOXY-NN-BIS(2-METHYLPROPYL)QUINOLINE-5-SULFONAMIDE typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group at the 8th position using reagents like methyl iodide in the presence of a base such as potassium carbonate.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the quinoline derivative with sulfonyl chloride in the presence of a base like pyridine.

    N-Alkylation: The final step involves the alkylation of the nitrogen atoms with 2-methylpropyl bromide in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinoline-5-sulfonamide derivatives with different oxidation states.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to sulfonic acid or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions ortho and para to the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinoline-5-sulfonic acid derivatives.

    Reduction: Reduced sulfonamide derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

8-METHOXY-NN-BIS(2-METHYLPROPYL)QUINOLINE-5-SULFONAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential anticancer and antibacterial properties. Quinoline derivatives are known to exhibit significant biological activities, making them valuable in drug discovery and development.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-METHOXY-NN-BIS(2-METHYLPROPYL)QUINOLINE-5-SULFONAMIDE involves its interaction with specific molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. The methoxy and isobutyl groups enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    8-HYDROXY-NN-BIS(2-METHYLPROPYL)QUINOLINE-5-SULFONAMIDE: Similar structure but with a hydroxyl group instead of a methoxy group.

    8-METHOXY-NN-BIS(2-ETHYLPROPYL)QUINOLINE-5-SULFONAMIDE: Similar structure but with ethyl groups instead of methyl groups on the nitrogen atoms.

Uniqueness

8-METHOXY-NN-BIS(2-METHYLPROPYL)QUINOLINE-5-SULFONAMIDE is unique due to the specific combination of functional groups that confer distinct biological activities and chemical reactivity. The presence of the methoxy group enhances its stability and lipophilicity compared to the hydroxyl derivative. The isobutyl groups provide steric hindrance, affecting its interaction with molecular targets and potentially leading to selective biological effects.

Properties

IUPAC Name

8-methoxy-N,N-bis(2-methylpropyl)quinoline-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3S/c1-13(2)11-20(12-14(3)4)24(21,22)17-9-8-16(23-5)18-15(17)7-6-10-19-18/h6-10,13-14H,11-12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQBLCHPSTWKPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=C2C=CC=NC2=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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